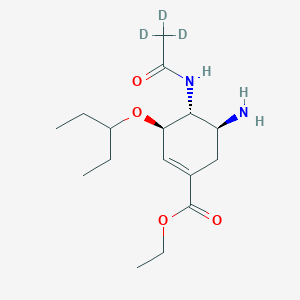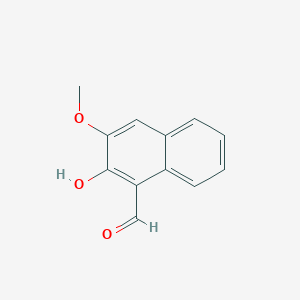
STING agonist-3 (trihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
STING agonist-3 (trihydrochloride) is a potent non-nucleotide-based ligand that activates the stimulator of interferon genes (STING) pathway. This compound is known for its ability to induce the activation of type-I interferons and pro-inflammatory cytokines both in vitro and in vivo . It has shown significant potential in cancer immunotherapy and as a vaccine adjuvant.
Métodos De Preparación
The preparation of STING agonist-3 (trihydrochloride) involves the synthesis of amidobenzimidazoles, which are then dimerized to form the final compound. The synthetic route includes the following steps :
Synthesis of Amidobenzimidazoles: A series of small molecule amidobenzimidazoles are synthesized.
Dimerization: Two molecules of the lead amidobenzimidazole compound are joined to create a single dimeric ligand, resulting in a significant increase in STING binding affinity.
Final Optimization: The dimeric ligand is further optimized to form STING agonist-3 (trihydrochloride).
For industrial production, the compound is typically provided as a lyophilized product and can be resuspended in endotoxin-free water to obtain a stock solution .
Análisis De Reacciones Químicas
STING agonist-3 (trihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include solvents like DMSO, PEG300, and Tween-80 . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
STING agonist-3 (trihydrochloride) has a wide range of scientific research applications, including :
Cancer Immunotherapy: Enhances the cytotoxicity of T cells towards cancer cells by activating the STING pathway and improving antigen presentation.
Vaccine Adjuvant: Boosts immunogenicity against various infections, including SARS-related coronavirus, by enhancing innate immune responses.
Antiviral Research: Shows potential in suppressing infections by inducing effective interferon responses.
Innate Immunity Studies: Used to study the modulation of cellular immunity and the role of STING in various pathologic conditions.
Mecanismo De Acción
STING agonist-3 (trihydrochloride) exerts its effects by activating the STING pathway. The activation of STING promotes the release and presentation of cancer antigens, T cell migration and infiltration, and T cell recognition and cytotoxicity . This leads to the induction of type-I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response .
Comparación Con Compuestos Similares
STING agonist-3 (trihydrochloride) is unique compared to other similar compounds due to its non-nucleotide-based structure and high binding affinity to STING. Similar compounds include :
2’3’-cGAMP: A classical STING agonist that also activates the STING pathway but has a different structure.
diABZI (compound 3): Another non-nucleotide-based STING agonist with similar properties but different optimization.
STING agonist-3 (trihydrochloride) stands out due to its enhanced binding affinity and potent activation of the STING pathway, making it a promising candidate for various therapeutic applications.
Propiedades
Fórmula molecular |
C37H45Cl3N12O6 |
|---|---|
Peso molecular |
860.2 g/mol |
Nombre IUPAC |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazole-5-carboxamide;trihydrochloride |
InChI |
InChI=1S/C37H42N12O6.3ClH/c1-5-48-28(16-21(3)44-48)34(53)42-36-40-25-18-23(32(38)51)10-11-27(25)46(36)12-7-8-13-47-31-26(19-24(33(39)52)20-30(31)55-15-9-14-50)41-37(47)43-35(54)29-17-22(4)45-49(29)6-2;;;/h7-8,10-11,16-20,50H,5-6,9,12-15H2,1-4H3,(H2,38,51)(H2,39,52)(H,40,42,53)(H,41,43,54);3*1H/b8-7+;;; |
Clave InChI |
JMORLKPRVQRPOR-SYVONOGFSA-N |
SMILES isomérico |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N.Cl.Cl.Cl |
SMILES canónico |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine](/img/structure/B11929587.png)




![3-[(3S,5R,8R,9S,10S,12R,13S,14R,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11929619.png)

![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)

![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)
![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)


